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molecular formula C6H4BrF2N B033399 4-Bromo-2,6-difluoroaniline CAS No. 67567-26-4

4-Bromo-2,6-difluoroaniline

Cat. No. B033399
M. Wt: 208 g/mol
InChI Key: BFQSQUAVMNHOEF-UHFFFAOYSA-N
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Patent
US05200110

Procedure details

328 g (2.05 mol) of bromine was dissolved in 390 cm3 of chloroform and added drop-wise, while stirring, to a solution of 252 g (1.95 mol) of 2,6-difluoroaniline and 170 g (2.15 mol) of anhydrous pyrimidine dissolved in 780 cm3 of chloroform, over 2 hours. The solution was stirred at room temperature for 2 hours and washed with water. The chloroform was distilled off and the residue was distilled under reduced pressure (110° C./30 mmHg). The crystals formed were recrystallized from hexane to yield 340 g (1.63 mol) of 4-bromo-2,6-difluoroaniline.
Quantity
328 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
252 g
Type
reactant
Reaction Step Two
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
780 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:5]=1[NH2:6].N1C=CC=NC=1>C(Cl)(Cl)Cl>[Br:1][C:9]1[CH:10]=[C:4]([F:3])[C:5]([NH2:6])=[C:7]([F:11])[CH:8]=1

Inputs

Step One
Name
Quantity
328 g
Type
reactant
Smiles
BrBr
Name
Quantity
390 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
252 g
Type
reactant
Smiles
FC1=C(N)C(=CC=C1)F
Name
Quantity
170 g
Type
reactant
Smiles
N1=CN=CC=C1
Step Three
Name
Quantity
780 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added drop-wise
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
The chloroform was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure (110° C./30 mmHg)
CUSTOM
Type
CUSTOM
Details
The crystals formed
CUSTOM
Type
CUSTOM
Details
were recrystallized from hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(N)C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.63 mol
AMOUNT: MASS 340 g
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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